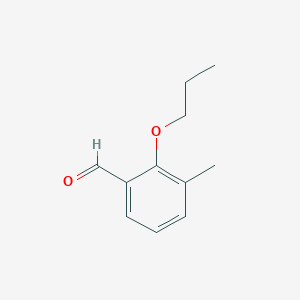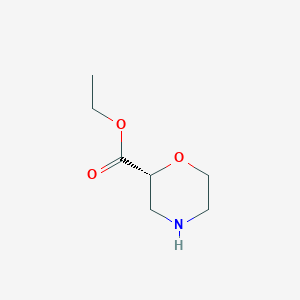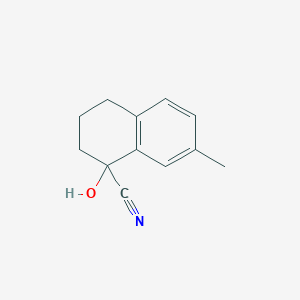
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is a complex organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a carbonitrile group attached to a tetrahydronaphthalene backbone
准备方法
The synthesis of 1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene. This intermediate can then undergo further functionalization to introduce the hydroxyl, methyl, and carbonitrile groups under specific reaction conditions. Industrial production methods may involve catalytic hydrogenation and subsequent functional group transformations using reagents such as hydrogen cyanide and methylating agents .
化学反应分析
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, especially in the presence of strong electrophiles. Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. .
科学研究应用
1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxyl and carbonitrile groups play crucial roles in these interactions, potentially leading to changes in cellular processes .
相似化合物的比较
Similar compounds to 1-Hydroxy-7-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile include:
1,2,3,4-Tetrahydronaphthalene: Lacks the functional groups present in the target compound, making it less reactive.
1-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar but lacks the methyl and carbonitrile groups.
7-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl and carbonitrile groups. The presence of hydroxyl, methyl, and carbonitrile groups in this compound makes it unique and more versatile in chemical reactions and applications
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
1-hydroxy-7-methyl-3,4-dihydro-2H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-9-4-5-10-3-2-6-12(14,8-13)11(10)7-9/h4-5,7,14H,2-3,6H2,1H3 |
InChI 键 |
GGJXCRFARPBLKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCCC2(C#N)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


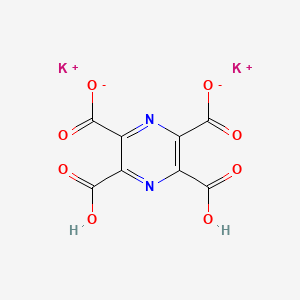
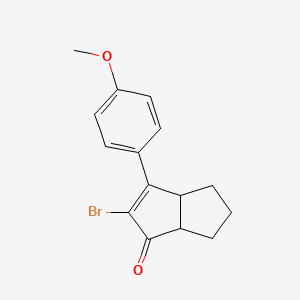
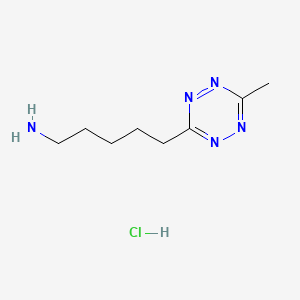
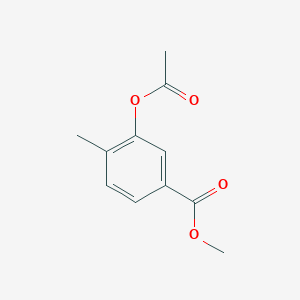
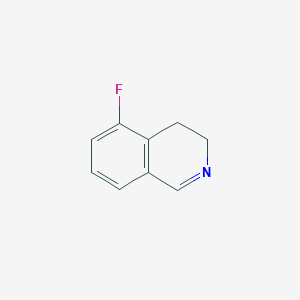
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)
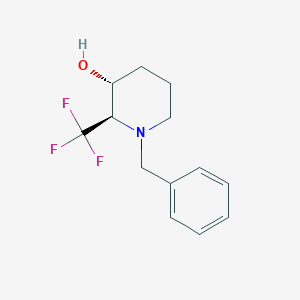
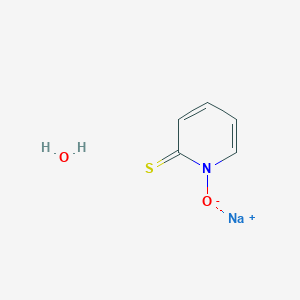
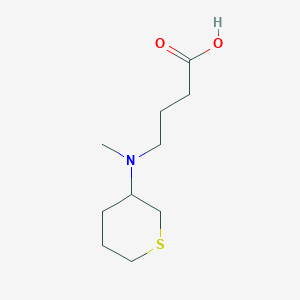
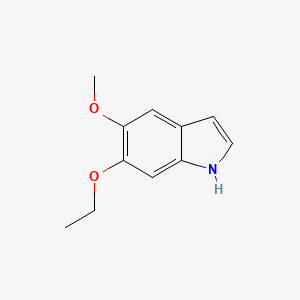
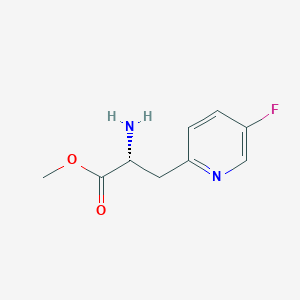
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
